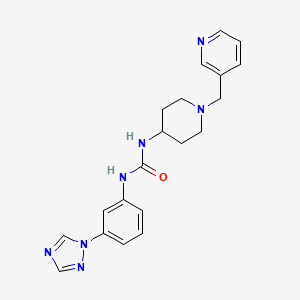
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is a synthetic organic compound that features a triazole ring, a phenyl group, a pyridine ring, and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Attachment of the pyridine ring: This step might involve a nucleophilic substitution reaction.
Formation of the urea linkage: This can be achieved through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea would depend on its specific biological target. Potential mechanisms might include:
Inhibition of enzymes: By binding to the active site of an enzyme.
Receptor modulation: By interacting with a receptor to modulate its activity.
DNA/RNA interaction: By binding to nucleic acids to affect their function.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H23N7O |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-[3-(1,2,4-triazol-1-yl)phenyl]urea |
InChI |
InChI=1S/C20H23N7O/c28-20(25-18-4-1-5-19(11-18)27-15-22-14-23-27)24-17-6-9-26(10-7-17)13-16-3-2-8-21-12-16/h1-5,8,11-12,14-15,17H,6-7,9-10,13H2,(H2,24,25,28) |
InChI Key |
AVFKTONNXINXND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)N3C=NC=N3)CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



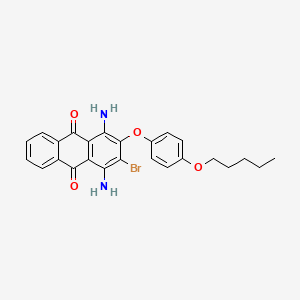
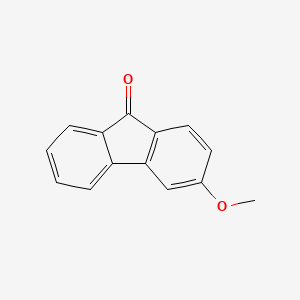
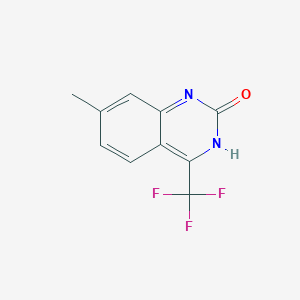
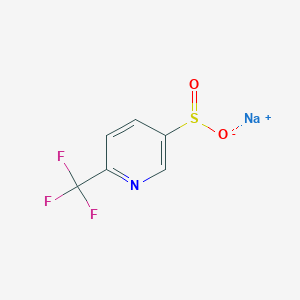
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
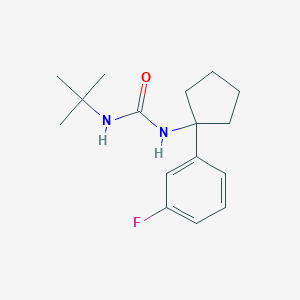
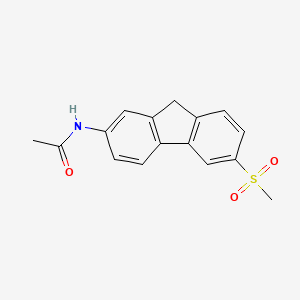
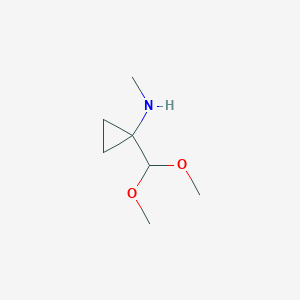
![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)


